methyl 3-amino-4-butylbenzoate hydrochloride
Description
Properties
CAS No. |
2639426-01-8 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 3-amino-4-butylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2;/h6-8H,3-5,13H2,1-2H3;1H |
InChI Key |
GHOOSQJJLYGIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Amino 4 Butylbenzoate Hydrochloride
Strategic Precursor Synthesis and Functionalization
A logical synthetic approach to methyl 3-amino-4-butylbenzoate hydrochloride begins with a readily available starting material, such as toluene (B28343), and proceeds through a series of reactions to introduce the necessary substituents in the desired positions. A plausible synthetic route involves the initial introduction of the butyl group, followed by nitration, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid.
Introduction of the Butyl Substituent onto the Aromatic Ring
The introduction of a butyl group onto an aromatic ring can be effectively achieved through a Friedel-Crafts acylation followed by a reduction. This two-step process is often preferred over direct Friedel-Crafts alkylation to avoid polyalkylation and carbocation rearrangement issues.
The process typically begins with the Friedel-Crafts acylation of a suitable starting material, such as toluene, with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wisc.edusigmaaldrich.comscribd.com The methyl group on toluene is an ortho-, para-director, leading to the formation of 4-butyryltoluene as the major product due to steric hindrance at the ortho position. libretexts.orgchemguide.co.uk
Following the acylation, the ketone is reduced to the corresponding alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This reduction step yields 4-butyltoluene. Subsequently, the methyl group of 4-butyltoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, to produce 4-butylbenzoic acid. chemicalbook.com
Table 1: Key Reactions for Butyl Group Introduction
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Friedel-Crafts Acylation | Toluene, Butyryl Chloride, AlCl₃ | 4-Butyryltoluene |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated HCl | 4-Butyltoluene |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (B78521) (KOH) | 4-Butyltoluene |
Amination Pathways at the 3-Position
With 4-butylbenzoic acid as the intermediate, the next crucial step is the introduction of an amino group at the 3-position (meta to the carboxyl group and ortho to the butyl group). Direct amination of the aromatic ring is challenging. Therefore, a common and effective strategy is to introduce a nitro group first, which can then be reduced to the desired amino group.
The directing effects of the substituents on the aromatic ring are critical in this step. The carboxylic acid group is a deactivating group and a meta-director, while the butyl group is an activating group and an ortho-, para-director. masterorganicchemistry.comyoutube.com When both are present on the ring, the activating group generally dictates the position of electrophilic substitution. Therefore, nitration of 4-butylbenzoic acid would be expected to yield a mixture of products, with substitution occurring ortho to the butyl group.
To achieve the desired 3-amino substitution pattern, it is strategic to perform the nitration on a precursor where the directing effects favor the desired substitution. Nitration of 4-butylbenzoic acid with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will lead to the introduction of a nitro group at the 3-position, directed meta by the deactivating carboxylic acid group. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
Nitro Group Reduction Techniques to Form Amino Functionality
Once the nitro group is in the correct position, it can be readily reduced to an amino group. This transformation is a well-established and reliable reaction in organic synthesis. google.com Several methods are available for the reduction of aromatic nitro compounds.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas. researchgate.netnih.gov This method is generally clean and efficient.
Alternatively, metal-acid reductions can be employed. Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These methods are also effective but may require a more rigorous work-up procedure. The choice of reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 2: Common Methods for Nitro Group Reduction
| Method | Reagents | Advantages |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | Clean reaction, high yields |
Hydrolysis and Esterification of Benzoic Acid Derivatives
The final step in the synthesis of the free base, methyl 3-amino-4-butylbenzoate, is the esterification of the carboxylic acid group of 3-amino-4-butylbenzoic acid. The Fischer esterification is a common method for this transformation. researchgate.netmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). khanacademy.org The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the equilibrium towards the formation of the ester. libretexts.org
Another effective method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in methanol. commonorganicchemistry.comresearchgate.net Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst for the esterification. This method is often preferred as it can be carried out under milder conditions. chemicalbook.comchemicalbook.com
The hydrochloride salt of the final compound is then typically formed by treating the methyl ester with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol.
Protecting Group Strategies for the Amino Moiety
In some synthetic routes, it may be necessary to protect the amino group to prevent it from interfering with subsequent reactions. brainly.indoubtnut.cominfinitylearn.com For instance, if nitration were to be performed on a molecule already containing an amino group, the strongly acidic conditions of the nitration reaction would protonate the amino group, forming an anilinium ion. This anilinium ion is a meta-director, which could lead to the incorrect positioning of the incoming nitro group. chemistrysteps.com Furthermore, the amino group is susceptible to oxidation by nitric acid. doubtnut.com
To circumvent these issues, the amino group can be protected, for example, by acylation to form an amide. The acetyl group is a common protecting group for this purpose. However, a more modern and versatile protecting group is the tert-butyloxycarbonyl (Boc) group. chemimpex.comcymitquimica.com The Boc group is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many reaction conditions. wikipedia.org
The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, which would be compatible with the final deprotection and salt formation step. fishersci.co.ukacs.orgjk-sci.comacsgcipr.org
Table 3: Example of a Protecting Group Strategy
| Step | Reagent | Purpose |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects the amino group during subsequent reactions |
Esterification Approaches to Methyl Benzoates
As previously mentioned, the Fischer esterification is a classical and widely used method for the synthesis of methyl benzoates from benzoic acids. researchgate.netmasterorganicchemistry.com The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of methanol. khanacademy.orgresearchgate.netyoutube.com
An alternative and often more convenient method for the synthesis of methyl esters is the use of thionyl chloride in methanol. commonorganicchemistry.comresearchgate.net This reaction proceeds via the in situ formation of hydrogen chloride, which catalyzes the esterification. This method can be advantageous as it often proceeds under milder conditions and can provide high yields. chemicalbook.comnih.gov
For substrates that are sensitive to strong acids, other esterification methods can be employed. These include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP). However, for the synthesis of methyl 3-amino-4-butylbenzoate, the Fischer esterification or the thionyl chloride method are generally suitable and cost-effective.
Table 4: Comparison of Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Equilibrium reaction, requires excess alcohol or removal of water. libretexts.orgoperachem.com |
Direct Esterification with Methanol
The direct esterification of 3-amino-4-butylbenzoic acid with methanol represents a straightforward approach to forming the methyl ester. This reaction is typically carried out by dissolving the carboxylic acid in a large excess of anhydrous methanol, which serves as both the reactant and the solvent.
| Reactants | Reagents/Conditions | Product | Approximate Yield |
| 3-Amino-4-butylbenzoic acid, Methanol | Heat (reflux) | Methyl 3-amino-4-butylbenzoate | Moderate to High |
To drive the equilibrium towards the product side, the reaction is generally conducted at reflux temperature. The continuous removal of water, a byproduct of the reaction, can further enhance the yield. However, in the absence of a catalyst, this reaction can be slow and may require prolonged reaction times to achieve a satisfactory conversion.
Acid-Catalyzed Esterification Methods
To accelerate the rate of esterification, an acid catalyst is commonly employed. This method, known as the Fischer-Speier esterification, is a widely used and reliable technique for the synthesis of esters from carboxylic acids and alcohols.
In a typical procedure, 3-amino-4-butylbenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl), is added. The mixture is then heated under reflux. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
| Starting Material | Alcohol | Catalyst | Conditions | Product |
| 3-Amino-4-butylbenzoic acid | Methanol | H₂SO₄ or HCl | Reflux | Methyl 3-amino-4-butylbenzoate |
The use of an acid catalyst significantly reduces the reaction time and often leads to higher yields compared to the uncatalyzed direct esterification.
Esterification via Acyl Chloride Intermediates
An alternative and highly effective method for the synthesis of methyl 3-amino-4-butylbenzoate involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved by treating 3-amino-4-butylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 3-amino-4-butylbenzoyl chloride is then reacted with methanol. This reaction is generally rapid and proceeds at room temperature or with gentle heating. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct.
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 3-Amino-4-butylbenzoic acid | Thionyl chloride (SOCl₂) | 3-Amino-4-butylbenzoyl chloride |
| 2 | 3-Amino-4-butylbenzoyl chloride, Methanol | Pyridine (as a base) | Methyl 3-amino-4-butylbenzoate |
This two-step approach is particularly useful when dealing with less reactive carboxylic acids or when mild reaction conditions are required.
Salt Formation and Purification Techniques
Hydrochloride Salt Formation
The conversion of methyl 3-amino-4-butylbenzoate to its hydrochloride salt is a crucial step for enhancing its stability and water solubility. This is typically achieved by treating a solution of the ester with hydrochloric acid.
A common method involves dissolving the purified methyl 3-amino-4-butylbenzoate in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). A solution of hydrogen chloride in the same or a compatible solvent is then added, or anhydrous hydrogen chloride gas is bubbled through the solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
| Starting Material | Reagent | Solvent | Product |
| Methyl 3-amino-4-butylbenzoate | Hydrochloric acid (gas or solution) | Diethyl ether or Ethyl acetate | This compound |
The resulting solid is then typically washed with a small amount of the cold solvent to remove any residual impurities and dried under vacuum.
Recrystallization and Chromatographic Purification Methods
Purification of the final product, as well as the intermediates, is essential to obtain a compound of high purity. Recrystallization is a widely used technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Column chromatography is another powerful technique for the purification of organic compounds. For the separation of methyl 3-amino-4-butylbenzoate from non-polar impurities, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate as the mobile phase is often effective. For more polar impurities or for the purification of the hydrochloride salt, reverse-phase chromatography might be employed. The progress of the separation is monitored by thin-layer chromatography (TLC).
Catalytic Routes and Green Chemistry Considerations
In line with the principles of green chemistry, modern synthetic methodologies strive to be more environmentally benign. In the context of the synthesis of this compound, several aspects can be considered to make the process more sustainable.
For the Friedel-Crafts acylation step, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts and generate significant amounts of acidic waste. Greener alternatives include the use of solid acid catalysts, such as zeolites or clays, which can be easily separated and potentially reused. organic-chemistry.org Methanesulfonic anhydride (B1165640) has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, minimizing metallic and halogenated waste streams. acs.org
In the esterification step, the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can replace corrosive mineral acids like sulfuric acid. These solid catalysts are easily filtered off at the end of the reaction, simplifying the work-up procedure and reducing acidic waste.
Furthermore, exploring catalytic reduction methods for the nitro group that avoid the use of stoichiometric metallic reagents (like tin or iron in acidic media) is another green chemistry objective. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with molecular hydrogen is a cleaner alternative.
Finally, minimizing the use of volatile organic solvents and exploring the use of more environmentally friendly solvents or even solvent-free reaction conditions are key considerations in developing a truly green synthesis of this compound.
Application of Transition Metal Catalysts in Synthesis
Transition metal catalysts, particularly those based on palladium, are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing substituted aminobenzoates, palladium-catalyzed reactions offer efficient and selective routes. For instance, palladium catalysts are employed in cross-coupling reactions to introduce the amino group or to construct the substituted benzene (B151609) ring.
One plausible synthetic route to methyl 3-amino-4-butylbenzoate could involve a palladium-catalyzed amination of a pre-functionalized benzoate (B1203000) precursor. For example, a substituted methyl benzoate containing a leaving group (e.g., a halide) at the 3-position could be reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to introduce the butyl group at the 4-position of a 3-aminobenzoate (B8586502) precursor. The choice of catalyst and ligands is crucial for achieving high yields and minimizing side reactions. Common palladium catalysts for such transformations include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] in combination with phosphine (B1218219) ligands.
Table 1: Representative Palladium-Catalyzed Reactions in the Synthesis of Substituted Anilines
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Typical Yield (%) |
| Pd(OAc)₂ / BINAP | Buchwald-Hartwig Amination | Aryl halides, amines | 80-95 |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | Aryl halides, boronic acids | 75-90 |
| PdCl₂(dppf) | C-H Functionalization | N-substituted anilines | 60-85 |
This table presents typical data for palladium-catalyzed reactions on analogous substrates, as specific data for this compound is not publicly available.
Flow Microreactor Systems for Sustainable Production
Flow microreactor systems have emerged as a powerful technology for the sustainable production of fine chemicals and pharmaceuticals. beilstein-journals.org These systems offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents and intermediates. nih.govuni-mainz.de
For the synthesis of this compound, a multi-step synthesis could be designed within an integrated flow microreactor setup. For example, the nitration of a butylbenzoate precursor, followed by reduction of the nitro group to an amine, and subsequent esterification could be performed in a continuous flow process. Each step would be carried out in a dedicated reactor module with optimized conditions. The use of immobilized catalysts and reagents within the microreactors can further enhance the sustainability of the process by allowing for catalyst recycling and minimizing waste. beilstein-journals.org
The precise control afforded by flow microreactors can lead to higher yields and purities by minimizing the formation of byproducts that can occur in less controlled batch environments. beilstein-journals.org
Table 2: Comparison of Batch vs. Flow Synthesis for Aromatic Amines
| Parameter | Batch Synthesis | Flow Microreactor Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Difficult, hotspots | Precise, uniform |
| Scalability | Challenging | Straightforward |
| Safety | Lower for hazardous reactions | Higher, smaller reaction volumes |
| Yield & Purity | Variable | Often higher and more consistent |
This table provides a general comparison based on literature for the synthesis of aromatic amines.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of any chemical synthesis to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, key parameters to optimize would include the choice of solvent, reaction temperature, catalyst loading, and reaction time.
In a potential synthetic sequence starting from 4-butylbenzoic acid, the nitration step would require careful control of the nitrating agent concentration and temperature to ensure selective mononitration at the 3-position. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation with palladium on carbon (Pd/C), would need optimization of hydrogen pressure and catalyst loading to achieve complete conversion without affecting other functional groups. The final esterification of the resulting 3-amino-4-butylbenzoic acid with methanol would likely be acid-catalyzed, requiring optimization of the acid catalyst concentration and temperature to drive the reaction to completion. The formation of the hydrochloride salt would be the final step, typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Table 3: Hypothetical Optimization of a Key Synthetic Step (e.g., Nitration)
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield of 3-nitro isomer (%) |
| 1 | HNO₃/H₂SO₄ | 0 | 2 | 75 |
| 2 | HNO₃/H₂SO₄ | 25 | 1 | 85 |
| 3 | HNO₃/H₂SO₄ | 50 | 0.5 | 80 (with byproducts) |
| 4 | Acyl nitrate | 0 | 4 | 90 |
This table is a hypothetical representation of an optimization study for a key reaction step, as specific data for the target compound is not available.
Comparative Analysis of Synthetic Efficiency and Selectivity
The efficiency and selectivity of a synthetic route are of paramount importance. This section provides a comparative analysis of these factors for the synthesis of this compound.
Evaluation of Regioselectivity in Aromatic Substitution
The synthesis of a specifically substituted aromatic compound like methyl 3-amino-4-butylbenzoate relies heavily on controlling the regioselectivity of aromatic substitution reactions. The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles or nucleophiles. libretexts.org
In a plausible synthesis starting from a disubstituted benzene, such as 4-butylbenzoic acid, the directing effects of the butyl group (ortho-, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) would be in opposition. openstax.orglibretexts.org In such cases, the more strongly activating group generally directs the substitution. However, steric hindrance can also play a significant role. For the nitration of 4-butylbenzoic acid, the nitro group would be directed to the position ortho to the butyl group and meta to the carboxylic acid, which is the desired 3-position.
Stereochemical Control in Derivative Synthesis (if applicable)
Stereochemical control is a critical consideration in the synthesis of chiral molecules. However, this compound is an achiral molecule, meaning it does not have any stereocenters and is not optically active. Therefore, the principles of stereochemical control are not directly applicable to its synthesis.
Should any subsequent derivatization of this compound lead to the formation of a chiral center, then methods of stereochemical control, such as the use of chiral catalysts, auxiliaries, or resolving agents, would become relevant.
Advanced Spectroscopic and Structural Characterization of Methyl 3 Amino 4 Butylbenzoate Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For methyl 3-amino-4-butylbenzoate hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, butyl, and methyl protons are expected. The presence of the hydrochloride salt would likely lead to broadening of the amine proton signal, which may also exchange with deuterated solvents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-2) | ~7.8 | Doublet | 1H |
| Aromatic H (H-5) | ~7.6 | Doublet of doublets | 1H |
| Aromatic H (H-6) | ~7.2 | Doublet | 1H |
| -OCH₃ (Methyl ester) | ~3.9 | Singlet | 3H |
| -CH₂- (Butyl, α to ring) | ~2.7 | Triplet | 2H |
| -CH₂- (Butyl, β) | ~1.6 | Sextet | 2H |
| -CH₂- (Butyl, γ) | ~1.4 | Sextet | 2H |
| -CH₃ (Butyl, δ) | ~0.9 | Triplet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester carbonyl) | ~166 |
| Aromatic C (C-1) | ~130 |
| Aromatic C (C-2) | ~132 |
| Aromatic C (C-3) | ~125 |
| Aromatic C (C-4) | ~145 |
| Aromatic C (C-5) | ~128 |
| Aromatic C (C-6) | ~118 |
| -OCH₃ (Methyl ester) | ~52 |
| -CH₂- (Butyl, α to ring) | ~35 |
| -CH₂- (Butyl, β) | ~33 |
| -CH₂- (Butyl, γ) | ~22 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent protons in the butyl chain and between neighboring aromatic protons, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. For methyl 3-amino-4-butylbenzoate, HRMS would be used to confirm the molecular formula C₁₂H₁₇NO₂. The hydrochloride salt would typically not be observed in the mass spectrum, as the analysis is usually performed on the free base.
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. The fragmentation of methyl 3-amino-4-butylbenzoate would likely proceed through several key pathways.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Alpha-cleavage next to the amino group and benzylic cleavage of the butyl group are also expected fragmentation pathways.
Table 3: Predicted Key Mass Spectrometry Fragments for Methyl 3-Amino-4-Butylbenzoate
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 207 | [M]⁺ | Molecular ion |
| 176 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 148 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
The interpretation of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR spectroscopy. Together, these advanced spectroscopic techniques offer a comprehensive and definitive characterization of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. By analyzing the frequencies of absorbed or scattered light, it is possible to identify the various functional groups present in a molecule and to gain insight into its molecular structure. For this compound, the vibrational spectra are expected to be rich and complex, with characteristic bands arising from the ester, amine (as an ammonium (B1175870) salt), aromatic, and aliphatic moieties.
The IR and Raman spectra of this compound would be dominated by the vibrational modes of its constituent functional groups. The presence of the hydrochloride salt would significantly influence the vibrations associated with the amino group.
Ester Group: The methyl ester group gives rise to some of the most prominent bands in the vibrational spectra. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. This is a highly characteristic absorption for esters. The C-O single bond stretching vibrations of the ester are also expected to be observed, usually as two distinct bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
Amine (Ammonium) Group: Due to the presence of hydrochloric acid, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This results in characteristic N-H stretching vibrations, which are expected to appear as a broad band in the IR spectrum between 2800 and 3200 cm⁻¹. This broadening is a result of hydrogen bonding. The N-H bending (scissoring) vibrations would likely be observed in the 1500-1600 cm⁻¹ region.
Aromatic Moiety: The benzene (B151609) ring will exhibit several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.
Butyl Group: The n-butyl group will contribute characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The CH₂ and CH₃ bending vibrations will also be present in the 1375-1465 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O stretch | 1720-1740 |
| C-O stretch | 1250-1300 and 1000-1100 | |
| Ammonium | N-H stretch | 2800-3200 (broad) |
| N-H bend | 1500-1600 | |
| Aromatic | C-H stretch | 3000-3100 |
| C=C stretch | 1450-1600 | |
| C-H out-of-plane bend | 650-900 | |
| Butyl | C-H stretch | 2850-2960 |
| CH₂/CH₃ bend | 1375-1465 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its solid-state structure, including the conformation of the molecule and the nature of the intermolecular interactions that govern its crystal packing.
The crystal packing of this compound would be determined by a balance of various intermolecular forces. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions (a, b, c) and angles (α, β, γ) are key parameters obtained from X-ray diffraction analysis. Based on similar small organic molecules, it is likely that this compound would crystallize in one of the common space groups, such as P2₁/c (monoclinic) or P-1 (triclinic).
The following table presents hypothetical, yet plausible, unit cell parameters for this compound, based on known structures of similar compounds:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| V (ų) | 1370 |
| Z | 4 |
The intermolecular interactions within the crystal lattice are crucial for the stability of the solid-state structure. For this compound, several types of interactions are expected to be significant:
Hydrogen Bonding: The presence of the ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) would lead to strong N-H···Cl hydrogen bonds. Additionally, the carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, potentially forming N-H···O=C or C-H···O=C interactions. These hydrogen bonds would likely play a dominant role in the crystal packing, forming a network that connects the molecules.
Van der Waals Forces: The n-butyl group, being nonpolar, would interact with neighboring molecules primarily through weaker van der Waals forces. These interactions, while individually weak, would collectively contribute to the crystal's cohesion.
The conformation of the this compound molecule in the solid state would be revealed by X-ray crystallography. Key conformational features would include:
Orientation of the Ester Group: The methyl ester group is expected to be nearly coplanar with the benzene ring to maximize π-conjugation. However, some slight torsion might be observed due to steric hindrance from the adjacent amino group.
Conformation of the Butyl Group: The n-butyl chain is flexible and can adopt various conformations. In the crystalline state, it is likely to adopt an extended, staggered conformation to minimize steric strain. The orientation of the butyl group relative to the plane of the benzene ring would also be a key conformational parameter.
Computational and Theoretical Chemistry Studies of Methyl 3 Amino 4 Butylbenzoate Hydrochloride
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule is fundamental to its chemical character. Density Functional Theory (DFT) is a common computational method used to investigate electronic structure, offering insights into the distribution of electrons and the energies of molecular orbitals. nih.govasianpubs.org Such analyses are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. unicamp.br
For methyl 3-amino-4-butylbenzoate, the HOMO is expected to be predominantly localized over the benzene (B151609) ring and the amino group, due to the electron-donating nature of the amino substituent and the π-system of the aromatic ring. The LUMO, in contrast, would likely be distributed over the carbonyl group of the ester and the benzene ring, which can act as electron-accepting regions. The protonation of the amino group to form the hydrochloride salt would significantly lower the energy of the HOMO and increase the HOMO-LUMO gap, suggesting increased stability.
Hypothetical Frontier Orbital Data
| Property | Expected Value (a.u.) | Description |
| HOMO Energy | -0.25 to -0.35 | The energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | -0.05 to 0.05 | The energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 0.20 to 0.40 | The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical stability. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.
In the case of methyl 3-amino-4-butylbenzoate hydrochloride, the MEP map would be expected to show a region of high positive potential around the ammonium (B1175870) group (-NH3+), making it a likely site for interaction with nucleophiles. The oxygen atoms of the ester's carbonyl group would exhibit a negative potential, indicating their nucleophilic character. The aromatic ring would display a more complex potential landscape, influenced by the competing electronic effects of the ammonium, butyl, and methyl ester groups.
Fukui indices are a more quantitative tool derived from DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These indices are based on the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.
f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted).
f-(r) : Predicts the site for an electrophilic attack (where an electron is donated).
f0(r) : Predicts the site for a radical attack .
For methyl 3-amino-4-butylbenzoate, the carbon atom of the carbonyl group is expected to have a high f+ value, marking it as a prime site for nucleophilic attack. The nitrogen atom of the amino group and certain carbon atoms on the aromatic ring would likely have high f- values, suggesting their susceptibility to electrophilic attack.
Hypothetical Fukui Indices for Selected Atoms
| Atom | Expected f+ Value | Expected f- Value | Predicted Reactivity |
| Carbonyl Carbon | High | Low | Susceptible to nucleophilic attack. |
| Amino Nitrogen | Low | High | Susceptible to electrophilic attack (in neutral form). |
| Aromatic Carbons | Moderate | Moderate | Reactivity depends on the position and other substituents. |
Conformational Analysis and Energy Landscape
The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical and biological properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them.
The flexibility of this compound is primarily due to the rotation around its single bonds, particularly within the butyl side chain and the bond connecting it to the benzene ring. Computational studies can map the potential energy surface as a function of the dihedral (torsional) angles of these bonds. Studies on n-butylbenzene have identified several stable conformers resulting from rotations within the butyl chain. nih.govnist.gov Similar conformational isomerism would be expected for the target molecule.
The key torsional angles to consider would be:
The angle of the butyl group relative to the plane of the benzene ring.
The angles within the butyl chain itself (C-C-C-C).
Calculating the energy at different rotational increments allows for the determination of the energy barriers to rotation. These barriers indicate how easily the molecule can transition between different conformations.
A detailed scan of the potential energy surface reveals various energy minima. The conformation with the lowest energy is termed the global minimum, representing the most stable and, therefore, the most populated conformation of the molecule at equilibrium. Other minima on the energy landscape are known as local minima, corresponding to less stable, but still potentially observable, conformers. For n-butylbenzene, multiple conformers have been identified through both computational and experimental methods. nih.govnist.gov It is plausible that this compound also possesses several low-energy conformers, with the extended, anti-conformation of the butyl chain likely being one of the more stable arrangements to minimize steric hindrance. unicamp.br
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the intricate details of reaction mechanisms at the atomic level. However, no published studies were identified that specifically apply these methods to reactions involving this compound.
Transition State Characterization for Key Reactions
The characterization of transition states is fundamental to understanding reaction kinetics. This involves locating the saddle point on a potential energy surface that connects reactants to products. For key reactions involving this compound, such as its synthesis or degradation, there are no available computational studies that characterize the geometry, vibrational frequencies, or energetics of the relevant transition states.
Energy Profiles and Kinetic Parameters
Detailed energy profiles, mapping the energy of a system as it progresses along a reaction coordinate, are crucial for determining reaction feasibility and rates. Such profiles, which would provide activation energies and reaction enthalpies for processes involving this compound, have not been computationally determined in the accessible literature. Consequently, theoretical kinetic parameters derived from these profiles are also unavailable.
Advanced Molecular Modeling and Simulation
Advanced molecular modeling and simulation techniques offer insights into the structure, dynamics, and interactions of molecules. These methods have not been specifically applied to this compound in published research.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. While DFT is broadly applied to a vast range of organic compounds, there are no specific DFT studies in the public domain that detail the electronic properties, molecular orbitals (HOMO/LUMO), electrostatic potential, or spectroscopic properties of this compound.
Force Field Development for Classical Simulations
Classical molecular dynamics simulations rely on force fields to define the potential energy of a system. The development of an accurate and specific force field for a novel molecule is a critical step for performing such simulations. A literature search indicates that no bespoke force field has been developed or parameterized specifically for this compound. While general force fields like GAFF (General Amber Force Field) could potentially be used, specific parameterization and validation for this compound have not been reported.
Chemical Reactivity and Mechanism Studies of Methyl 3 Amino 4 Butylbenzoate Hydrochloride
Reactions Involving the Amino Group
The primary amino group attached to the benzene (B151609) ring is a key site of reactivity in methyl 3-amino-4-butylbenzoate hydrochloride. Its nucleophilic character drives a variety of chemical transformations.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by electrophiles, leading to acylation and alkylation products.
Acylation Reactions: Acylation of the amino group can be readily achieved using various acylating agents, such as acyl chlorides and acid anhydrides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The reaction of an aminobenzoate ester with an acyl chloride, for instance, results in the formation of an N-acylamino-benzoate ester. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Examples of Acylation Reactions on Aminobenzoate Analogs
| Acylating Agent | Amine Substrate | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Acetyl Chloride | Methyl 4-aminobenzoate | Methyl 4-acetamidobenzoate | Pyridine (B92270), Room Temp | >95 |
| Benzoyl Chloride | Ethyl 3-aminobenzoate (B8586502) | Ethyl 3-(benzamido)benzoate | 10% NaOH, 0-5°C | ~90 |
Alkylation Reactions: The amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of protecting groups may be employed.
Table 2: Examples of Alkylation Reactions on Aminobenzoate Analogs
| Alkylating Agent | Amine Substrate | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Methyl Iodide | Ethyl 4-aminobenzoate | Ethyl 4-(methylamino)benzoate (B8343159) & di-methylated product | K2CO3, Acetone, Reflux | Variable |
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5°C).
The resulting diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. harvard.edu This allows for the introduction of various functional groups onto the aromatic ring, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups. harvard.edu
Furthermore, the diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. This reaction leads to the formation of highly colored azo compounds, which are widely used as dyes. The coupling reaction with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic media. analchemres.org
Table 3: Potential Diazotization and Coupling Reactions
| Reaction Type | Coupling Partner | Product Type | General Conditions |
|---|---|---|---|
| Sandmeyer (Chlorination) | CuCl/HCl | Methyl 3-chloro-4-butylbenzoate | 0-5°C, then heat |
| Sandmeyer (Bromination) | CuBr/HBr | Methyl 3-bromo-4-butylbenzoate | 0-5°C, then heat |
| Sandmeyer (Cyanation) | CuCN/KCN | Methyl 3-cyano-4-butylbenzoate | 0-5°C, then heat |
| Azo Coupling | Phenol | Azo dye (hydroxy-substituted) | NaOH, 0-5°C |
Nucleophilic Reactivity in Organic Transformations
The nucleophilic nature of the amino group allows it to participate in various other organic transformations. For instance, it can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, the amine adds to the β-carbon of the unsaturated system. libretexts.org
The amino group can also react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.
Reactions of the Ester Moiety
The methyl ester group in this compound also presents opportunities for chemical modification, primarily through nucleophilic acyl substitution at the carbonyl carbon.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the case of methyl 3-amino-4-butylbenzoate, reacting it with a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalyst would yield the corresponding ethyl or propyl ester, with methanol (B129727) as a byproduct. organic-chemistry.org The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol byproduct is removed as it is formed. organic-chemistry.org
Table 4: Illustrative Transesterification Reactions
| Alcohol | Catalyst | Product | General Conditions |
|---|---|---|---|
| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 3-amino-4-butylbenzoate | Reflux |
| Propanol | H₂SO₄ (acid) or NaOPr (base) | Propyl 3-amino-4-butylbenzoate | Reflux |
Amidation Reactions via Ester Cleavage
The ester group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of methanol. itb.ac.id This transformation is generally slower than the reaction of amines with more reactive carboxylic acid derivatives like acyl chlorides. The reaction often requires heating to proceed at a reasonable rate. itb.ac.id
Table 5: Amidation of Benzoate (B1203000) Esters with Various Amines
| Amine | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Ammonia | 3-Amino-4-butylbenzamide | High temperature and pressure | Moderate to Good |
| Methylamine | 3-Amino-4-butyl-N-methylbenzamide | Heat | Good |
Chemical Hydrolysis Kinetics and Stability under Various Conditions
The stability of ester-containing compounds such as this compound is a critical parameter, with hydrolysis being a primary degradation pathway. The kinetics of this hydrolysis are significantly influenced by pH, temperature, and the solvent system. While specific kinetic data for this compound is not extensively documented in publicly available literature, the hydrolytic stability can be inferred from studies on structurally analogous compounds, such as other aminobenzoate and benzoate esters. nih.gov
The hydrolysis of an ester can be catalyzed by both acid and base. Under basic conditions, the reaction typically follows a second-order kinetic model, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. For comparison, studies on various benzoate esters indicate that both steric and electronic effects of substituents on the aromatic ring influence the rate of hydrolysis. nih.gov For instance, electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thereby accelerating hydrolysis, while bulky substituents near the ester group may provide steric hindrance, slowing the reaction.
In the case of methyl 3-amino-4-butylbenzoate, the amino group (NH₂) is electron-donating, which would be expected to slightly decrease the rate of hydrolysis compared to unsubstituted methyl benzoate by reducing the electrophilicity of the carbonyl carbon. The butyl group, being a weak electron-donating alkyl group, would have a similar, albeit smaller, effect.
Comparative studies on the hydrolysis of various esters in biological matrices like rat plasma and liver microsomes, as well as under non-enzymatic basic conditions (LiOH), provide insights into relative stability. nih.gov For example, methyl benzoate has been shown to have a higher metabolic stability in plasma than ethyl benzoate. nih.gov The introduction of an amino group, as in methyl 4-aminobenzoate, would further modulate this stability. The stability of this compound would be expected to be pH-dependent, with increased stability in neutral to slightly acidic conditions and accelerated hydrolysis under strongly basic conditions.
| Compound | Condition | Half-life (t1/2) in min |
|---|---|---|
| Methyl Benzoate | Rat Plasma | 36 |
| Ethyl Benzoate | Rat Plasma | 15 |
| Methyl Benzoate | Rat Liver Microsomes | 15 |
| Ethyl Benzoate | Rat Liver Microsomes | 12 |
| Ethyl 4-bromobenzoate | LiOH/THF:H₂O | 12 |
| Ethyl Benzoate | LiOH/THF:H₂O | 14 |
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aromatic ring of methyl 3-amino-4-butylbenzoate possesses three distinct substituents that collectively determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The outcome of reactions such as nitration, halogenation, and sulfonation depends on the interplay of the directing effects of the amino, butyl, and methyl ester groups.
Amino Group (-NH₂): The amino group at the C-3 position is a powerful activating group and is an ortho, para-director due to its ability to donate electron density to the ring via resonance. The positions ortho to the amino group are C-2 and C-4, and the para position is C-6.
Butyl Group (-C₄H₉): The alkyl group at the C-4 position is a weak activating group and is also an ortho, para-director through an inductive effect. The positions ortho to the butyl group are C-3 and C-5. The para position is C-1.
Methyl Ester Group (-COOCH₃): The ester group at the C-1 position is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance. ma.eduaiinmr.com The positions meta to the ester are C-3 and C-5.
Considering these influences, the powerful activating and directing effect of the amino group is expected to dominate the regioselectivity. The C-4 position is blocked by the butyl group. Therefore, incoming electrophiles are most likely to attack the C-2 and C-6 positions, which are ortho and para to the amino group, respectively. The C-5 position is another potential site, being ortho to the butyl group and meta to the ester, but substitution here is less favored due to the overwhelming influence of the amino group directing to C-2 and C-6. The reaction mechanism for a typical EAS, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acid), which is then attacked by the electron-rich aromatic ring. grabmyessay.commasterorganicchemistry.com
| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| -NH₂ (Amino) | C-3 | Strongly Activating | ortho, para | C-2, C-6 (C-4 is blocked) |
| -C₄H₉ (Butyl) | C-4 | Weakly Activating | ortho, para | C-5 (C-3 is blocked) |
| -COOCH₃ (Methyl Ester) | C-1 | Deactivating | meta | C-3, C-5 (C-3 is blocked) |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
To participate in metal-catalyzed cross-coupling reactions, the methyl 3-amino-4-butylbenzoate ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I). This can be achieved via electrophilic halogenation, which, as discussed above, would likely occur at the C-2 or C-6 positions. The resulting halo-derivative can then serve as a substrate for various palladium-catalyzed reactions to form new carbon-carbon bonds. mtroyal.ca
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgwwjmrd.com This reaction is a powerful method for forming biaryl compounds. A halogenated derivative of methyl 3-amino-4-butylbenzoate could be coupled with various aryl or vinyl boronic acids to introduce new aryl or vinyl substituents onto the aromatic ring. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples an organohalide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkenyl groups onto the aromatic ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. youtube.com
Sonogashira Reaction: The Sonogashira coupling is the reaction of an organohalide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.gov This method is highly effective for synthesizing arylalkynes by forming a C(sp²)-C(sp) bond. libretexts.orgyoutube.com
These cross-coupling reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance, enabling the synthesis of complex molecular architectures from the methyl 3-amino-4-butylbenzoate scaffold. mdpi.com
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) complex, Base (e.g., K₂CO₃) | Aryl or Vinyl Substituted Derivative |
| Heck | Alkene (e.g., Styrene) | Pd(0) complex, Base (e.g., Et₃N) | Alkenyl Substituted Derivative |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base (Amine) | Alkynyl Substituted Derivative |
Derivatization for Enhanced Chemical Functionality
Synthesis of Substituted Amides and Ureas
The primary amino group on the methyl 3-amino-4-butylbenzoate ring is a key site for derivatization to introduce new functional groups and modify the compound's properties.
Synthesis of Substituted Amides: The amino group can readily undergo acylation with various acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a base to form substituted amides. For example, reacting methyl 3-amino-4-butylbenzoate with butyryl chloride would yield the corresponding N-butyryl amide derivative. nih.gov This reaction is a standard transformation in organic synthesis for protecting amino groups or for building more complex molecules. nih.govresearchgate.net
Synthesis of Substituted Ureas: Ureas are another important class of derivatives that can be synthesized from the amino group. The most common method involves the reaction of the amine with an isocyanate (R-N=C=O). asianpubs.org This addition reaction is typically rapid and high-yielding, providing access to a wide range of N-aryl and N-alkyl ureas. Alternative methods for urea (B33335) synthesis include reactions with carbamates or phosgene (B1210022) equivalents under specific conditions. scispace.comorganic-chemistry.org The synthesis of both symmetrical and unsymmetrical ureas is well-established in the literature. organic-chemistry.org
| Desired Derivative | Reagent Class | Specific Example |
|---|---|---|
| Amide | Acyl Chloride | Acetyl chloride, Benzoyl chloride |
| Amide | Carboxylic Anhydride (B1165640) | Acetic anhydride |
| Urea | Isocyanate | Phenyl isocyanate, Methyl isocyanate |
Preparation of Functionalized Alkyl and Aryl Derivatives
Beyond modifications at the amino group and through aromatic substitution, further derivatives can be prepared to enhance chemical functionality.
Preparation of Functionalized Alkyl Derivatives: While direct functionalization of the butyl chain is challenging, derivatization can occur at the amino group. N-alkylation of the amino group can be achieved by reacting it with alkyl halides. nih.gov This reaction introduces new alkyl substituents on the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Such modifications can significantly alter the chemical and physical properties of the parent molecule.
Preparation of Functionalized Aryl Derivatives: The most versatile methods for preparing functionalized aryl derivatives of methyl 3-amino-4-butylbenzoate are the metal-catalyzed cross-coupling reactions discussed in section 5.3.2. Following halogenation of the aromatic ring, Suzuki, Heck, or Sonogashira reactions can be employed to attach a wide variety of substituted aryl, heteroaryl, vinyl, or alkynyl groups. orientjchem.org These reactions are central to combinatorial chemistry and drug discovery, allowing for the systematic exploration of structure-activity relationships by creating libraries of related compounds with diverse aryl functionalities.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Construction
The presence of amino and ester functional groups on the benzene (B151609) ring makes methyl 3-amino-4-butylbenzoate hydrochloride a key intermediate for the construction of a wide array of complex organic molecules. The amino group can be readily diazotized or acylated, while the ester can be hydrolyzed or aminated, offering multiple pathways for synthetic transformations.
The aminobenzoate scaffold is a well-established precursor for the synthesis of various aromatic heterocycles. For instance, analogous compounds like methyl 3-amino-4-methylbenzoate are utilized in the synthesis of perfluoroalkylated indoles, which are of significant interest in drug development. chemicalbook.com The general strategy often involves the reaction of the amino group with a suitable coupling partner to form a key intermediate that can then undergo cyclization to yield the desired heterocyclic core.
Furthermore, derivatives of aminobenzoates have been employed in the preparation of 4-(pyrimidin-2-ylamino)benzamide derivatives. chemicalbook.com These compounds are designed as inhibitors of the hedgehog signaling pathway, a critical target in cancer therapy. chemicalbook.com The synthesis typically involves the condensation of the amino group with a pyrimidine-containing electrophile.
| Heterocycle | Synthetic Application of Analogue | Reference |
| Indoles | Synthesis of perfluoroalkylated indoles for drug development | chemicalbook.com |
| Pyrimidines | Preparation of 4-(pyrimidin-2-ylamino)benzamide derivatives as hedgehog signaling pathway inhibitors | chemicalbook.com |
This compound can serve as a precursor for more elaborate organic building blocks. The amino and ester functionalities allow for sequential or orthogonal chemical modifications, enabling the construction of multifunctional molecules. For example, the acylation of the amino group, followed by further transformations on the aromatic ring or the ester, can lead to a diverse range of synthetically useful intermediates. An analogous compound, 4-amino-3-methyl-benzoic acid methyl ester, is acylated with butyryl chloride as an initial step in the synthesis of the angiotensin II receptor blocker, telmisartan. nih.gov
The reactivity of the amino group also allows for its conversion into an isothiocyanate. This transformation opens up pathways for the diversity-oriented synthesis of various N-heterocycles, which are valuable scaffolds for DNA-encoded libraries. rsc.org
Supramolecular Chemistry and Self-Assembly
The structural features of this compound, particularly the presence of hydrogen bond donors (amino group) and acceptors (ester carbonyl), make it a candidate for applications in supramolecular chemistry and the study of self-assembly phenomena.
The amino and benzoate (B1203000) functionalities can participate in hydrogen bonding interactions, which are fundamental to molecular recognition. In the crystal structure of a related compound, methyl 3-amino-4-butanamido-5-methylbenzoate, intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds are observed, which stabilize the crystal lattice. nih.gov These types of interactions are crucial for the formation of predictable and stable supramolecular assemblies. The principles of self-assembly are also observed in modified aromatic amino acids, where hydrogen bonds and π–π stacking interactions drive the formation of complex structures. beilstein-journals.orgchemrxiv.org
Benzoate derivatives are widely used as organic linkers in the construction of metal-organic frameworks (MOFs). The carboxylate group, which can be obtained from the hydrolysis of the methyl ester in this compound, can coordinate to metal ions to form extended, porous structures. Amino-functionalized carboxylate ligands have been successfully used to synthesize novel MOFs with interesting fluorescence properties and potential applications in sensing. frontiersin.orgnih.gov The amino group can also be post-synthetically modified to introduce further functionality into the framework.
| Framework Type | Linker Type | Potential Application | Reference |
| Metal-Organic Frameworks (MOFs) | Amino-functionalized carboxylates | Sensing, Catalysis | frontiersin.orgnih.gov |
Development of Specialty Polymers and Functional Materials
The bifunctional nature of this compound makes it a promising monomer for the synthesis of specialty polymers. The amino and ester groups can be utilized in polymerization reactions such as polycondensation to form polyamides or polyesters with specific functionalities. The incorporation of the aminobenzoate unit into a polymer backbone can impart desirable properties such as thermal stability, specific recognition capabilities, or photo-responsiveness. While direct examples involving the title compound are not prevalent, the use of aminobenzoic acid derivatives in the synthesis of high-performance polymers is a well-established field.
Integration into Conductive Polymer Architectures
No research articles or patents were identified that describe the use of this compound as a monomer or additive in the synthesis or enhancement of conductive polymers.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
There is no available literature detailing the use of this compound as a ligand for the construction of metal-organic frameworks or coordination polymers.
Applications in Chiral Separation Materials
No studies were found that investigate the application of this compound or its structurally relevant analogs in the development of chiral separation materials.
Due to these findings, the generation of an article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline is not feasible at this time. To do so would require speculation beyond the available evidence, which would not meet the standards of a professional and authoritative scientific article.
Analytical Method Development for Research and Industrial Purity Assessment
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from impurities and byproducts. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like methyl 3-amino-4-butylbenzoate hydrochloride. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose.
A typical method would involve a C18 column, which provides excellent separation for aromatic compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. nih.gov The buffer helps to control the ionization state of the amine and carboxylic acid functionalities, ensuring reproducible retention times and sharp peak shapes. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of any less polar impurities.
Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule provides strong chromophores. sielc.comresearchgate.net The selection of the detection wavelength is critical for sensitivity and is determined by measuring the compound's UV absorbance spectrum to find the absorption maximum (λmax). For aminobenzoate derivatives, this is often in the range of 270-310 nm. researchgate.netsielc.com
The table below outlines a hypothetical, yet typical, set of HPLC parameters for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.02 M Ammonium Acetate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This method allows for the separation of the main compound from potential impurities such as starting materials (e.g., 3-aminobenzoic acid derivatives) or byproducts from the synthesis. Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not sufficiently volatile for direct GC analysis, this method is invaluable for detecting volatile impurities or byproducts that may be present from the synthesis process. americanpharmaceuticalreview.com These could include residual solvents or volatile starting materials.
For the analysis of non-volatile amines, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. researchgate.net Common derivatization agents for amines include acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) or silylating agents. researchgate.netpublisso.de This process converts the polar amine group into a less polar, more volatile derivative that is amenable to GC analysis. researchgate.net
The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass selective detector (MSD) can be used for definitive identification of unknown impurities. publisso.de
Table 2: Representative GC Method Parameters for Derivatized Amines
| Parameter | Condition |
|---|---|
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Derivatization | Reaction with Heptafluorobutyric Anhydride (HFBA) |
This approach provides high selectivity and sensitivity for volatile organic impurities that would not be detected by HPLC. publisso.de
Sample Preparation Strategies for Complex Chemical Matrices
Effective sample preparation is a critical step to ensure accurate and reliable analytical results, particularly when the analyte is present in a complex matrix such as a reaction mixture, formulation, or biological sample. organomation.com The goal is to isolate the analyte of interest and remove interfering substances. nih.govacs.org
For the analysis of this compound, a common first step is simple dissolution in a suitable solvent, often the mobile phase used in the HPLC analysis. chromatographyonline.com Sonication can be used to ensure complete dissolution of solid samples. chromatographyonline.com
If the sample matrix is more complex, more advanced techniques may be required:
Filtration: A fundamental step to remove particulate matter that could block HPLC columns or interfere with spectroscopic measurements. Syringe filters with appropriate membrane material (e.g., PTFE, Nylon) are commonly used.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. By adjusting the pH of an aqueous solution containing the hydrochloride salt, the free amine can be made more soluble in an organic solvent, allowing for its extraction and separation from water-soluble impurities.
Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. nih.gov A sample is passed through a cartridge containing a solid adsorbent. For an aromatic amine, a reversed-phase (e.g., C18) or a cation-exchange sorbent could be used. Interfering compounds can be washed away, and the analyte of interest can then be eluted with a stronger solvent. This is particularly useful for enriching trace levels of the analyte from a dilute solution. nih.gov
The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. organomation.com
Extraction and Preconcentration Methods (e.g., Microextraction)
The accurate determination of "this compound" in various matrices, particularly at low concentrations, necessitates efficient extraction and preconcentration steps prior to instrumental analysis. These sample preparation procedures are critical for isolating the analyte from interfering components, enhancing its concentration to detectable levels, and ensuring the reliability of the analytical method. researchgate.net In recent years, there has been a significant shift towards miniaturized and solvent-less extraction techniques, collectively known as microextraction, which offer numerous advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netmdpi.com These modern techniques are characterized by reduced solvent consumption, lower sample volume requirements, and often, improved extraction efficiency and sample throughput. nih.gov
Microextraction techniques are broadly categorized into solid-phase and liquid-phase methods. mdpi.com For a compound like "this compound," which possesses both amine and ester functional groups, several microextraction approaches could be theoretically applied for its isolation and preconcentration.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either by direct immersion or headspace extraction), and the analyte partitions between the sample matrix and the fiber coating. nih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For "this compound," a fiber with a mixed-mode or polar-modified stationary phase could be effective. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal or solvent desorption and subsequent analysis. researchgate.net The primary advantages of SPME include its simplicity, speed, and ease of automation. nih.gov
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE, where a small amount of sorbent is packed into a syringe. mdpi.comfrontiersin.org The sample is drawn through the sorbent, where the analyte is retained. frontiersin.org After a washing step to remove interferences, the analyte is eluted with a small volume of solvent directly into the analytical instrument. frontiersin.org The reusability of the sorbent cartridge and the low solvent consumption make MEPS a green analytical technique. nih.govfrontiersin.org For "this compound," a cation-exchange or a reversed-phase sorbent could be employed.
The selection of the most appropriate microextraction technique and its operational parameters would require methodical optimization. Factors such as the sample matrix, the physicochemical properties of the analyte, and the desired sensitivity of the analytical method need to be considered. A hypothetical comparison of different microextraction techniques for the extraction of "this compound" from an aqueous matrix is presented in Table 1.
Table 1: Illustrative Comparison of Microextraction Techniques for this compound
| Technique | Principle | Potential Sorbent/Coating | Hypothetical Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Equilibrium partitioning between sample and fiber coating | Polyacrylate, Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | 85 - 95 | Solvent-free, fast, reusable fiber nih.gov | Fiber fragility, limited sample volume |
| Microextraction by Packed Sorbent (MEPS) | Exhaustive extraction onto a packed sorbent bed | C18, C8, Strong Cation Exchange (SCX) | 90 - 99 | Low solvent use, direct injection, reusable mdpi.comfrontiersin.org | Potential for clogging with complex matrices |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning into a fine dispersion of an extraction solvent in the sample | Chloroform (extraction solvent), Methanol (disperser solvent) | 95 - 105 | High enrichment factor, rapid researchgate.net | Use of chlorinated solvents, emulsion formation |
Matrix Effects in Analytical Measurements
The sample matrix comprises all the components within a sample other than the analyte of interest. chromatographyonline.com In the analysis of "this compound," particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the co-eluting matrix components can significantly influence the ionization efficiency of the target analyte, a phenomenon known as the matrix effect. nih.govchromatographytoday.com This can lead to either signal suppression or enhancement, thereby compromising the accuracy and precision of the quantitative analysis. nih.gov
Matrix effects are a major challenge in bioanalytical and environmental analyses, where the sample matrices are often complex. chromatographytoday.com For "this compound," potential sources of matrix effects could include salts, endogenous lipids, proteins, and other organic molecules present in the sample. chromatographytoday.com In LC-MS, these co-eluting compounds can compete with the analyte for ionization in the mass spectrometer's source, leading to a decrease in the analyte's signal (ion suppression). nih.gov Conversely, in some cases, the matrix components can enhance the ionization of the analyte, resulting in an artificially high signal (ion enhancement). nih.gov
The extent of the matrix effect can be quantified by comparing the response of the analyte in a pure solvent to its response in a sample matrix where the analyte has been spiked post-extraction. chromatographytoday.com A value of 100% indicates no matrix effect, while values below and above 100% suggest ion suppression and enhancement, respectively. nih.gov
Several strategies can be employed to mitigate matrix effects. One common approach is to improve the sample preparation process to effectively remove interfering matrix components. chromatographytoday.com This can be achieved through more selective extraction techniques or by incorporating additional clean-up steps. Another strategy is the use of a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. Isotope-labeled internal standards, which have similar physicochemical properties and chromatographic behavior to the analyte, are also highly effective in compensating for matrix effects.
The following table provides a hypothetical illustration of the matrix effect on the analysis of "this compound" in different biological matrices and the potential improvement with an optimized sample clean-up procedure.
Table 2: Hypothetical Matrix Effect on the LC-MS/MS Analysis of this compound
| Matrix | Standard Sample Preparation (Matrix Effect %) | Optimized Sample Preparation (Matrix Effect %) | Primary Interferents |
|---|---|---|---|
| Plasma | 65 (Suppression) | 92 | Phospholipids, proteins chromatographytoday.com |
| Urine | 78 (Suppression) | 95 | Salts, urea (B33335) |
| Wastewater | 55 (Suppression) | 88 | Humic acids, surfactants |
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Routes
The synthesis of ortho-alkylated anilines, such as the parent amine of methyl 3-amino-4-butylbenzoate, is a crucial area of research. Traditional methods can be lengthy and may not be the most efficient. Future research will likely focus on developing more streamlined and environmentally friendly synthetic pathways.
One promising approach involves the late-stage functionalization of simpler, readily available starting materials. For instance, developing methods for the direct ortho-alkylation of methyl 3-aminobenzoate (B8586502) would be a significant advancement. This could involve transition-metal-catalyzed C-H activation, a powerful tool for forming carbon-carbon bonds directly on an aromatic ring.
Below is a comparative table of potential synthetic strategies that warrant further investigation.
| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages |
| Late-Stage C-H Alkylation | Methyl 3-aminobenzoate | Palladium or Rhodium-catalyzed ortho-butylation | Fewer steps, high atom economy |
| "One-Pot" Synthesis | 4-butyl-3-nitrobenzoic acid | Sequential reduction and esterification | Reduced workup, time and solvent savings |
| Flow Chemistry Approach | 3-Amino-4-butylbenzoic acid | Continuous flow esterification | Enhanced safety, scalability, and control nih.gov |
| Bio-catalytic Synthesis | Functionalized catechols | Enzymatic amination and alkylation | High selectivity, mild conditions, green chemistry |
Investigation of Advanced Catalytic Transformations
The functional groups on methyl 3-amino-4-butylbenzoate hydrochloride make it an excellent substrate for a variety of advanced catalytic transformations. epfl.ch Future research will focus on using this molecule to create a diverse library of more complex derivatives.
Cross-Coupling Reactions: The amino group can be readily converted into a diazonium salt, which can then be transformed into a halide (e.g., iodide or bromide) via a Sandmeyer reaction. This halogenated intermediate becomes a handle for powerful cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, vinyl, or new amino substituents. acs.org
N-Alkylation and N-Arylation: The primary amino group is a nucleophile that can be functionalized through catalytic N-alkylation or N-arylation. nih.gov Modern photocatalytic methods offer mild, metal-free conditions for these transformations, which are highly desirable in pharmaceutical synthesis. nih.gov
Directed C-H Functionalization: The existing amino and ester groups can act as directing groups to control the position of further functionalization on the aromatic ring. This allows for the selective introduction of new substituents at specific positions, a key challenge in organic synthesis.
Computational Design of Derivatives with Tunable Chemical Reactivity
Computational chemistry and Density Functional Theory (DFT) are powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.govnih.gov This in silico approach can save significant time and resources.
Future research will involve creating computational models of methyl 3-amino-4-butylbenzoate and its potential derivatives. By systematically changing substituents on the aromatic ring or modifying the alkyl chain, researchers can calculate how these changes affect the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These calculations can predict the molecule's reactivity in various reactions. nih.gov
For example, DFT calculations can predict the pKa of the amino group in different derivatives, which is crucial for understanding its behavior in biological systems or as a catalyst. acs.org This predictive power allows for the rational design of new molecules with tailored reactivity for specific applications.
The following table illustrates how computational screening could be applied:
| Derivative Series | Property to Calculate (DFT) | Predicted Impact | Potential Application |
| Varying electron-withdrawing/donating groups on the ring | HOMO/LUMO energy gap, electrostatic potential | Tune nucleophilicity/electrophilicity of the ring | Optimization for specific catalytic cycles |
| Extending or branching the butyl chain | Steric hindrance, conformational analysis | Control access to the amino group | Design of shape-selective building blocks |
| Isosteric replacement of the aniline group | pKa, dipole moment | Modulate physicochemical properties acs.org | Bioisosteres for medicinal chemistry |
Integration with Automation and High-Throughput Experimentation
The fields of medicinal and process chemistry are increasingly relying on automation and high-throughput experimentation (HTE) to accelerate discovery. acs.orgresearchgate.netoxfordglobal.com These technologies use robotic systems to run hundreds or even thousands of experiments in parallel on a small scale, allowing for the rapid screening of reaction conditions, catalysts, and substrates. nih.govnih.govyoutube.com
This compound is an ideal candidate for inclusion in HTE workflows. As a versatile building block, it can be reacted with large libraries of other reagents to quickly generate a diverse collection of new compounds. nih.govresearchgate.net Automated platforms can screen for optimal conditions for the catalytic reactions described in section 8.2, rapidly identifying the best catalyst, solvent, and temperature for a desired transformation. nih.govnih.gov
The integration of automated synthesis with artificial intelligence (AI) and machine learning (ML) represents a major emerging trend. nih.govnih.gov An automated system could synthesize a library of derivatives from methyl 3-amino-4-butylbenzoate, test their properties, and then use an ML algorithm to predict which new structures should be synthesized next to achieve a desired outcome, creating a closed loop for autonomous discovery. nih.gov
Applications in Emerging Fields of Chemical Science
The structural motifs present in this compound make it and its derivatives attractive for several emerging areas of chemical science.
Materials Science: Aminobenzoic acid derivatives can be used to functionalize polymers and other materials. mdpi.com For example, they can be incorporated into polymer backbones to create materials with specific properties, such as improved thermal stability or the ability to absorb certain wavelengths of light. They can also be grafted onto the surface of materials like graphene oxide or inorganic adsorbents to create functionalized surfaces for applications in catalysis, sensing, or environmental remediation. nih.govmdpi.com
Medicinal Chemistry: The substituted aniline scaffold is a common feature in many biologically active molecules and pharmaceuticals. acs.orgnih.gov The ability to easily create a library of derivatives from this compound makes it a valuable starting point for drug discovery programs. chemicalbook.com For example, related structures are used as intermediates in the synthesis of important drugs. nih.gov
Organic Electronics: Aromatic amines are known for their electron-donating properties, making them useful components in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could explore the synthesis of conjugated polymers or small molecules derived from methyl 3-amino-4-butylbenzoate for these applications.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for methyl 3-amino-4-butylbenzoate hydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves esterification of 3-amino-4-butylbenzoic acid using methanol under acidic catalysis, followed by hydrochloride salt formation. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (optimal range: 40–60°C), and stoichiometric ratios of reagents like thionyl chloride .
- Data Consideration : Monitor intermediates via TLC (Rf values) and confirm purity with HPLC (retention time ~12.5 min under C18 column conditions) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR : -NMR peaks at δ 1.35 (butyl CH), δ 3.85 (ester OCH), and δ 6.8–7.2 (aromatic protons) confirm substitution patterns .
- Mass Spectrometry : ESI-MS m/z 253.1 [M+H] (free base) and 290.6 [M+HCl+H] .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL); adjust pH to enhance aqueous solubility .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Stability Profile : The compound is hygroscopic and prone to hydrolysis in humid conditions. Degradation products include 3-amino-4-butylbenzoic acid (confirmed via LC-MS) .
- Storage Recommendations : Use desiccated environments (-20°C under argon), and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts like N-alkylated derivatives?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to direct regioselective amination .
- Kinetic Analysis : Use DOE (Design of Experiments) to model the impact of temperature, solvent, and reagent addition rate on byproduct formation .
- Contradiction Resolution : Conflicting literature reports on optimal pH (4.5–6.0) suggest buffered conditions (e.g., acetate buffer) to stabilize the amino group during esterification .
Q. What strategies address discrepancies in reported bioactivity data (e.g., IC variability in enzyme inhibition assays)?
- Data Validation :
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Interference : Pre-treat samples with solid-phase extraction to remove hydrolyzed byproducts .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets from independent studies .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets from independent studies .
Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be modeled for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
